(Trichloromethyl)phosphonic acid

Description

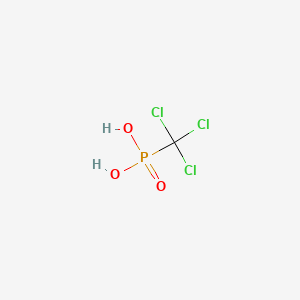

Structure

3D Structure

Properties

IUPAC Name |

trichloromethylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEPJDPAVFDLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl3O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208651 | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5994-41-2 | |

| Record name | P-(Trichloromethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trichloromethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4J99M5X4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trichloromethyl Phosphonic Acid and Its Precursors

Synthesis of (Trichloromethyl)phosphonic Acid from its Esters

A common and effective strategy for obtaining this compound involves the dealkylation or hydrolysis of its corresponding dialkyl phosphonate (B1237965) esters. These esters are often more readily synthesized and can be converted to the final acid under various conditions.

The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids is a widely used method. nih.govresearchgate.net This transformation is typically achieved by heating the phosphonate ester with a strong aqueous acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govgoogle.com The reaction proceeds in two consecutive steps, with the cleavage of the second ester group generally being the rate-determining step. nih.govnih.gov

While effective, this method can be harsh and may not be suitable for substrates containing acid-labile functional groups. google.com The reaction conditions, such as acid concentration and temperature, often require optimization to achieve high yields and minimize side reactions. nih.gov For instance, refluxing with concentrated hydrochloric acid for extended periods is a common protocol. nih.gov

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Phosphonates

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Dialkyl (trichloromethyl)phosphonate | Conc. HCl (aq) | Reflux | This compound | High | nih.govgoogle.com |

| Dialkyl arylphosphonates | Conc. HCl (aq) | Reflux, 12 h | Arylphosphonic acids | 71-93% | nih.gov |

A milder and highly efficient alternative to acid hydrolysis is the McKenna reaction, which employs bromotrimethylsilane (B50905) (BTMS) for the dealkylation of phosphonate esters. researchgate.netnih.gov This method is known for its convenience, high yields, and chemoselectivity, proceeding under very mild conditions. nih.govd-nb.info The reaction involves the silyldealkylation of the dialkyl phosphonate to form a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid upon treatment with water or methanol. researchgate.netnih.gov

The McKenna reaction is compatible with a wide range of functional groups that are sensitive to acidic or basic conditions. nih.gov The reaction rate can be influenced by the structure of the phosphonate ester and is often carried out over one to three days at room temperature or with gentle heating. d-nb.info Recent studies have also explored the use of microwave irradiation to significantly accelerate the BTMS-mediated dealkylation process. nih.gov

Table 2: McKenna Silyldealkylation of Phosphonate Esters

| Starting Material | Reagent | Conditions | Intermediate | Final Product | Reference |

| Dialkyl phosphonate | Bromotrimethylsilane (BTMS) | Room temperature or moderate heating | Bis(trimethylsilyl) phosphonate | Phosphonic acid | researchgate.netnih.govd-nb.info |

| Dialkyl methylphosphonates | BTMS, Microwave irradiation | Various solvents (ACN, dioxane, neat) | Bis(trimethylsilyl) phosphonate | Methylphosphonic acid | nih.gov |

Beyond strong acid hydrolysis and the McKenna reaction, other reagents and conditions have been developed for the dealkylation of phosphonate esters. Iodotrimethylsilane (ITMS) has been proposed as an alternative to BTMS, although BTMS is often preferred due to its lower cost, greater stability, and high selectivity. rsc.orgcapes.gov.br

Another approach involves the use of chlorotrimethylsilane (B32843) (TMSCl), which can effectively dealkylate phosphonate esters at elevated temperatures in a sealed vessel. google.comnih.gov This method has been shown to be compatible with various functional groups and provides high conversion rates for dimethyl, diethyl, and diisopropyl phosphonates. nih.gov The reaction typically requires stoichiometric or excess amounts of TMSCl and is often conducted in a compatible solvent like chlorobenzene (B131634) at temperatures between 130-140°C. google.com

The choice of dealkylation method often depends on the specific substrate and the presence of other functional groups in the molecule.

Direct Carbon-Phosphorus Bond Formation Approaches

Instead of forming the phosphonic acid from its ester, direct methods focus on creating the C-P bond as a key step in the synthesis of this compound or its precursors.

The Michaelis-Arbuzov reaction is a classic and widely utilized method for forming carbon-phosphorus bonds. acs.orgyoutube.com In the context of this compound precursors, this reaction typically involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with carbon tetrachloride. acs.org The reaction proceeds via a nucleophilic attack of the phosphite on the carbon tetrachloride, leading to the formation of a dialkyl (trichloromethyl)phosphonate and an alkyl halide. acs.org

This reaction is often carried out at elevated temperatures and can provide good yields of the desired phosphonate ester. unh.edu The resulting dialkyl (trichloromethyl)phosphonate can then be hydrolyzed to this compound using one of the methods described in section 2.1.

Table 3: Michaelis-Arbuzov Reaction for (Trichloromethyl)phosphonate Synthesis

| Reactant 1 | Reactant 2 | Product | Byproduct | Conditions | Reference |

| Triethyl phosphite | Carbon tetrachloride | Diethyl (trichloromethyl)phosphonate | Ethyl chloride | Elevated temperature | acs.orgunh.edu |

While less common for the direct synthesis of this compound itself, electrophilic phosphorylation strategies represent another approach to forming C-P bonds. These methods would conceptually involve the reaction of a trichloromethyl carbanion or a related nucleophile with an electrophilic phosphorus species. However, generating and controlling the reactivity of the trichloromethyl anion can be challenging.

Alternative approaches in electrophilic phosphorylation might involve the reaction of chloroform (B151607) with a strong base to generate dichlorocarbene, which could then potentially react with a phosphorus-containing electrophile, though this is not a standard route to this compound. youtube.com More established methods for creating related compounds involve the Kinnear-Perren reaction, which uses phosphorus trichloride (B1173362) and a haloalkane in the presence of a Lewis acid like aluminum chloride. acs.org

Preparation of Key Intermediates: Diethyl (Trichloromethyl)phosphonate

The synthesis of this compound heavily relies on the availability of its esterified precursors, among which diethyl (trichloromethyl)phosphonate is a prominent intermediate. This compound serves as a versatile building block in organophosphorus chemistry.

Established Synthetic Pathways for Diethyl (Trichloromethyl)phosphonate

Several classical methods have been established for the synthesis of diethyl (trichloromethyl)phosphonate. The most notable among these are the Michaelis-Arbuzov and the Kinnear-Perren reactions, each presenting distinct advantages and mechanistic pathways.

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. wikipedia.orgorganic-chemistry.org The general mechanism involves the SN2 attack of a trivalent phosphorus ester, such as triethyl phosphite, on an alkyl halide. wikipedia.org In the context of diethyl (trichloromethyl)phosphonate synthesis, this would typically involve the reaction of triethyl phosphite with a suitable trichloromethyl halide, like carbon tetrachloride. The reaction is initiated by the nucleophilic attack of the phosphite on the halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.orgyoutube.com While effective, this reaction often requires elevated temperatures, typically between 120°C and 160°C, to proceed to completion. wikipedia.org

Another significant route is the Kinnear-Perren reaction . wikipedia.org This method involves the reaction of an alkyl chloride with phosphorus trichloride in the presence of a Lewis acid catalyst, most commonly aluminum trichloride. wikipedia.orgscispace.com This forms an alkyltrichlorophosphonium tetrachloroaluminate complex. scispace.comrsc.org Subsequent hydrolysis of this intermediate yields the corresponding alkylphosphonyl dichloride. wikipedia.org For the synthesis of the target compound, carbon tetrachloride would react with phosphorus trichloride and aluminum chloride. The resulting (trichloromethyl)phosphonyl dichloride can then be esterified by reaction with ethanol (B145695) to produce diethyl (trichloromethyl)phosphonate.

A third approach involves the reaction of diethyl phosphite (also known as diethyl hydrogen phosphonate) with a suitable base followed by reaction with a haloalkane in what is known as the Michaelis-Becker reaction . wikipedia.org However, the yields from this method are often lower than those achieved via the Michaelis-Arbuzov reaction. wikipedia.org

These established pathways are summarized in the table below, highlighting their key features.

| Reaction Name | Reactants | Key Features | Reference |

| Michaelis-Arbuzov Reaction | Triethyl phosphite, Trichloromethyl halide (e.g., CCl4) | Forms a C-P bond via a phosphonium salt intermediate; typically requires high temperatures. | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Kinnear-Perren Reaction | Alkyl chloride (e.g., CCl4), PCl3, AlCl3, followed by alcoholysis | Proceeds via an alkyltrichlorophosphonium tetrachloroaluminate complex; yields a phosphonyl dichloride intermediate. | wikipedia.orgscispace.comrsc.org |

| Michaelis-Becker Reaction | Diethyl phosphite, Base, Trichloromethyl halide | Involves deprotonation of diethyl phosphite followed by nucleophilic substitution; often results in lower yields. | wikipedia.org |

Sustainable and Green Chemistry Considerations in Phosphonic Acid Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds, aiming to reduce environmental impact and improve safety and efficiency. ontosight.ai For phosphonic acid synthesis, these considerations manifest in the development of alternative energy sources, solvent-free conditions, and novel catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In phosphonate chemistry, microwave irradiation has been effectively used for the hydrolysis of phosphonate diesters to their corresponding phosphonic acids, often using only equimolar amounts of inexpensive hydrochloric acid. rsc.orgrsc.org This method avoids the use of harsher reagents like trimethylsilyl (B98337) halides, simplifies work-up procedures, and provides high yields in significantly shorter reaction times. rsc.orgrsc.org Microwave-assisted esterification of phosphinic acids has also been reported as a green alternative to traditional heating methods. tandfonline.com

Ultrasound-assisted synthesis , or sonochemistry, offers another energy-efficient pathway. The application of ultrasound can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various phosphonates, including α-aminophosphonates, often under solvent-free conditions which further enhances the green credentials of the process. nih.govresearchgate.net

The move towards solvent-free reactions is a key goal in green chemistry. Several protocols have been developed for the synthesis of phosphonates and their derivatives without the use of conventional organic solvents. rsc.orgrsc.org These reactions, often conducted at room temperature, not only reduce waste but can also simplify product isolation and purification. rsc.orgmdpi.com

Furthermore, advancements in catalysis and reaction conditions contribute to greener synthetic routes. This includes the development of an alcohol-based Michaelis-Arbuzov reaction , which serves as a more environmentally benign alternative to traditional methods. rsc.org Additionally, photo-induced reactions , such as the UV-induced photo-Arbuzov reaction, provide a mild, catalyst-free method for C-P bond formation. rsc.org The use of water as a reaction medium is also being explored to develop more sustainable processes for phosphonate synthesis. organic-chemistry.org

These green approaches offer promising alternatives to traditional synthetic methods, aligning with the growing demand for sustainable chemical manufacturing.

Reaction Mechanisms and Chemical Transformations of Trichloromethyl Phosphonic Acid

Mechanistic Investigations of Hydrolysis and Dealkylation Reactions

The hydrolysis of (trichloromethyl)phosphonic acid and its esters is a key chemical process. Under neutral or acidic conditions, the carbon-phosphorus bond is generally stable. cdnsciencepub.com However, alkaline hydrolysis of its esters can lead to cleavage of this bond, yielding chloroform (B151607). cdnsciencepub.com The dealkylation of phosphonate (B1237965) esters is a common method for preparing phosphonic acids. beilstein-journals.orgmdpi.com This can be achieved under harsh acidic conditions, such as with concentrated hydrochloric acid, or through milder methods like the McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.orgnih.gov

The hydrolysis of phosphonate esters can proceed through different mechanisms depending on the conditions. nih.gov In acid-catalyzed hydrolysis, the reaction often follows an AAc2 mechanism, which involves a nucleophilic attack by water on the phosphorus atom and subsequent P-O bond cleavage. nih.gov Another possible pathway is the AAl1 mechanism, which involves C-O bond cleavage without the involvement of water in the rate-determining step. nih.gov For some methyl esters, an AAl2 mechanism with C-O bond cleavage has been observed. nih.gov The rate of hydrolysis is influenced by factors such as pH and the ionic strength of the medium. nih.govnih.gov

The mechanism for acid-catalyzed hydrolysis of dialkyl phosphonates is thought to involve protonation of the phosphoryl oxygen. nih.gov This protonation creates an intermediate with two mesomeric forms. Following this, the reaction can proceed via an SN1 mechanism, involving the loss of a carbocation, or an SN2 mechanism, where a nucleophile (like a chloride ion) attacks the electrophilic carbon atom. nih.gov The predominant pathway is determined by the stability of the resulting carbocation and the steric hindrance around the electrophilic carbon. nih.gov

Dealkylation of phosphonate esters can also be achieved using trimethylsilyl (B98337) halides. mdpi.com For instance, bromotrimethylsilane (BTMS) is highly effective. nih.govnih.gov The reaction mechanism is believed to involve the attack of BTMS on the phosphoryl oxygen. mdpi.com This method is chemoselective and can be performed under mild conditions, making it suitable for substrates with sensitive functional groups. nih.govnih.gov Microwave irradiation has been shown to significantly accelerate the BTMS-mediated dealkylation of phosphonate esters, reducing reaction times from hours to minutes. nih.gov

| Dealkylation Method | Reagents | Conditions | Key Features |

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux | Harsh conditions, may not be suitable for sensitive substrates. beilstein-journals.orggoogle.com |

| McKenna Reaction | Bromotrimethylsilane (BTMS), then an alcohol (e.g., methanol) | Typically room temperature or moderate heating | Mild and chemoselective, compatible with many functional groups. nih.govnih.gov |

| Chlorotrimethylsilane (B32843) | Trimethylchlorosilane (TMSCl) | Elevated temperatures (90-140°C) in a sealed vessel | Effective for a variety of phosphonate esters. google.comnih.gov |

| Microwave-Assisted McKenna | BTMS | Microwave irradiation (e.g., 60°C) | Dramatically reduced reaction times. nih.gov |

Reactivity at the Carbon-Chlorine Bonds of the Trichloromethyl Group

The trichloromethyl group of this compound is a key site of reactivity, primarily involving the carbon-chlorine bonds.

The carbon-chlorine bonds in the trichloromethyl group are susceptible to nucleophilic substitution. These reactions allow for the introduction of various functional groups, modifying the properties of the parent compound. The reactivity of the trichloromethyl group can be influenced by the presence of electron-withdrawing groups, which can enhance its susceptibility to nucleophilic attack. elsevierpure.com

Furthermore, this compound and its derivatives can be involved in chlorination reactions. For instance, chloromethylphosphonic dichloride undergoes a reaction with phosphorus pentachloride at elevated temperatures (95-100°C), resulting in the cleavage of the carbon-phosphorus bond to yield carbon tetrachloride and phosphorus trichloride (B1173362). cdnsciencepub.com This indicates a complex reactivity pattern where chlorination can be accompanied by fragmentation of the molecule.

This compound derivatives can serve as precursors for the synthesis of geminal bisphosphonates. acs.org A common industrial method for preparing 1-hydroxybisphosphonates involves the reaction of a carboxylic acid with phosphorus trichloride and phosphorous acid, followed by hydrolysis. mdpi.comnih.gov A plausible mechanism involves the formation of an acyl chloride, which then reacts with a phosphorus nucleophile to form an ketophosphonate intermediate. Subsequent addition of a phosphite (B83602) to this intermediate leads to the formation of the 1-hydroxy-1,1-bisphosphonate. nih.gov

Another synthetic route involves the reaction of tetraethyl methylenebisphosphonate, which can be alkylated to introduce various side chains. unive.it The synthesis of methylenebisphosphonate itself can be achieved by reacting diethyl phosphite with dichloromethane (B109758) in the presence of a strong base. unive.it

| Bisphosphonate Synthesis Method | Starting Materials | Key Intermediates/Steps | Reference |

| From Carboxylic Acids | Carboxylic acid, PCl₃, H₃PO₃ | Acyl chloride formation, ketophosphonate intermediate, hydrolysis. | mdpi.comnih.gov |

| Alkylation of Methylenebisphosphonate | Tetraethyl methylenebisphosphonate, alkyl halide | Deprotonation of the methylene (B1212753) bridge followed by nucleophilic attack. | unive.it |

| From Tris(trimethylsilyl) phosphite | Carboxylic acid, tris(trimethylsilyl) phosphite | One-pot reaction, useful for nitrogen-containing bisphosphonates. | nih.gov |

Selective Esterification and Functionalization of the Phosphonic Acid Moiety

The phosphonic acid group offers two sites for esterification, and achieving selective monofunctionalization can be challenging. nih.gov

Selective monoesterification of phosphonic acids is a complex task as the reaction can simultaneously produce both mono- and diesters. nih.gov However, specific methods have been developed to favor the formation of monoesters. One such strategy involves the use of orthoesters, like triethyl orthoacetate, as alkoxy group donors. nih.govnih.gov The selectivity of this reaction is highly dependent on the temperature. nih.govresearchgate.net At lower temperatures (e.g., 30°C), monoesters are formed via an intermediate 1,1-diethoxyethyl ester of the phosphonic acid. nih.gov At higher temperatures, this intermediate can lead to the formation of diesters or pyrophosphonates, which can then also be converted to diesters. nih.gov

Difunctionalization Protocols

Difunctionalization refers to the selective chemical modification of both the trichloromethyl and the phosphonic acid functionalities. While simultaneous one-pot difunctionalization is complex, sequential reactions targeting each group are well-established, providing pathways to diverse molecular architectures.

The reactivity of the phosphonic acid group can be harnessed through reactions such as esterification or conversion to more reactive intermediates like phosphonic dichlorides. The transformation into a phosphonic dichloride, for instance, can be achieved using reagents like thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) to neutralize the generated acid. stackexchange.com This intermediate, (trichloromethyl)phosphonic dichloride (Cl₃C-POCl₂), is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents by reacting with alcohols, phenols, or amines.

Concurrently, the trichloromethyl group offers its own set of transformation possibilities. Its reactivity is exemplified by reactions with nucleophiles like trialkyl phosphites. acs.org For example, the reaction with triethyl phosphite can lead to the formation of new P-C bonds and a reduction of the C-Cl bonds, a key step in building more complex organophosphorus structures. These protocols, whether performed in sequence or designed for specific one-pot systems, underscore the compound's utility as a bifunctional building block.

| Functional Group | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Phosphonic Acid (-PO(OH)₂) | Chlorination | Thionyl chloride (SOCl₂), Pyridine | Phosphonic dichloride (-POCl₂) | stackexchange.com |

| Phosphonic Acid (-PO(OH)₂) | Esterification | Alcohol (R-OH), Acid catalyst | Phosphonic ester (-PO(OR)₂) | wikipedia.org |

| Trichloromethyl (-CCl₃) | Arbuzov-type Reaction | Trialkyl phosphite (P(OR)₃) | Dichlorophosphonate derivative | acs.org |

| Phosphonic dichloride (-POCl₂) | Nucleophilic Substitution | Alcohols, Amines | Phosphonic esters, Phosphonamides | wikipedia.org |

Self-Assembly and Supramolecular Interactions Driven by the Phosphonic Acid Group

The phosphonic acid group is a powerful structural motif for directing the self-assembly of molecules into highly ordered architectures. ethz.ch This ability is central to applications in surface modification and materials science, where phosphonic acids form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces such as titanium oxide (TiO₂), silicon oxide (SiO₂), and aluminum oxide (Al₂O₃). ethz.chnih.gov The formation of these layers is driven by strong interactions between the phosphonic acid headgroup and the oxide surface, often involving covalent bond formation upon heating, supplemented by intermolecular forces that organize the molecules into densely packed layers. ethz.chnih.gov

Intermolecular Hydrogen Bonding Networks

A defining feature of phosphonic and phosphoric acids is their capacity to form extensive and robust intermolecular hydrogen bonding networks. rsc.orgresearchgate.net Each phosphonic acid group contains both potent hydrogen bond donors (the P-O-H protons) and acceptors (the phosphoryl P=O oxygen and the P-O-H oxygens), enabling the formation of multiple hydrogen bonds per molecule. youtube.comnih.gov In the solid state or in concentrated solutions, these interactions lead to the creation of a highly connected, clustered network. rsc.org

Molecular dynamics simulations of the closely related phosphoric acid (H₃PO₄) show that its hydrogen bond network is fundamentally different and more connected than that of water. rsc.org On average, each H₃PO₄ molecule engages in more and stronger hydrogen bonds than a water molecule, leading to a structured, resilient assembly. rsc.org This strong hydrogen bonding is responsible for the characteristic physical properties of phosphoric acid, such as its syrupy nature, and is the primary force organizing molecules in the absence of a substrate. youtube.comacs.org In the context of this compound assemblies, this dense network of hydrogen bonds between adjacent molecules provides the cohesive force that stabilizes the supramolecular structure.

Proton Conduction Phenomena in Phosphonic Acid Assemblies

The extensive hydrogen bond networks found in phosphonic acid assemblies are not merely structural; they also provide pathways for proton transport. researchgate.net Materials based on phosphoric and phosphonic acids are among the best-known anhydrous proton conductors, a property of significant interest for applications like high-temperature proton-exchange membrane fuel cells. researchgate.netresearchgate.netmpg.de

Proton conduction occurs through the hydrogen-bonded network via a combination of two primary mechanisms:

Grotthuss Mechanism (Structural Diffusion): A proton "hops" from one phosphonic acid molecule to an adjacent one through the hydrogen bond. This is followed by a reorientation of the molecules to allow for the next hop, leading to a cascade of proton transfers through the material. researchgate.net

Vehicle Mechanism: Protons associate with a mobile "vehicle" molecule (like H₂O if present, or potentially another acid molecule) and diffuse through the bulk material.

In neat or anhydrous phosphonic acid systems, the Grotthuss mechanism is dominant and is facilitated by what is known as "hydrogen bond network frustration"—an imbalance in the number of hydrogen bond donors and acceptors that promotes proton mobility. mpg.dersc.org The efficiency of this transport is highly dependent on the structure and dynamics of the hydrogen bond network. Studies on acid-base complexes, such as those between methylphosphonic acid (MPA) and 1,2,3-triazole, have shown that creating specific acid-base pairs within the assembly can dramatically enhance proton conductivity. nih.gov

| System | Condition | Conductivity (S/cm) | Key Finding | Reference |

|---|---|---|---|---|

| Methylphosphonic Acid (MPA) - 1,2,3-Triazole Complex | Anhydrous, 10% MPA | ~50-fold increase vs. pure Triazole | Acid-base complex formation significantly enhances proton transport. | nih.gov |

| Poly(vinylphosphonic acid) (PVPA) - Poly(4-vinyl-1H-1,2,3-triazole) (PVTri) Blend | Anhydrous, 100 °C | 2.1 x 10⁻³ | Polymeric blends retain high proton conductivity in anhydrous states. | nih.gov |

| Neat Phosphoric Acid (H₃PO₄) | Anhydrous | High intrinsic conductivity | High conductivity is due to structural diffusion (Grotthuss mechanism) within a frustrated hydrogen bond network. | researchgate.netmpg.de |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of (trichloromethyl)phosphonic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic components of molecules. However, for the parent compound, this compound (Cl₃C-PO₃H₂), the absence of protons directly bonded to carbon atoms simplifies the ¹H NMR spectrum, which would primarily show signals for the acidic protons of the phosphonic acid group. These signals are often broad and their chemical shift is dependent on the solvent and concentration.

In derivatives of this compound, such as its esters, the ¹H and ¹³C NMR spectra become more informative. For instance, in dimethyl (trichloromethyl)phosphonate, the ¹H NMR spectrum would show a characteristic doublet for the methoxy (B1213986) protons due to coupling with the phosphorus atom. rsc.org The ¹³C NMR spectrum of this derivative displays a doublet for the methoxy carbons and a distinct doublet for the trichloromethyl carbon, with a large coupling constant (J C-P) characteristic of a direct carbon-phosphorus bond. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Dimethyl (trichloromethyl)phosphonate | ¹H | 4.07 | d | 10.7 (J H-P) |

| ¹³C | 57.0 | d | 6.9 (J C-P) | |

| ¹³C | 88.4 | d | 199.7 (J C-P) |

Note: Data is illustrative and based on reported values for similar structures. rsc.org

³¹P NMR for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful tool for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. researchgate.netorganicchemistrydata.org For this compound and its derivatives, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom. researchgate.netontosight.airesearchgate.net

The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents attached to the phosphorus atom. In the case of dimethyl (trichloromethyl)phosphonate, a representative derivative, the ³¹P NMR spectrum exhibits a signal at approximately 7.6 ppm. rsc.org The specific chemical shift can vary depending on the solvent and the ester groups attached to the phosphonic acid moiety. This technique is invaluable for monitoring reactions involving the phosphonic acid group and for identifying different phosphorus-containing species in a mixture. researchgate.netrsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. researchgate.netnih.gov These methods are complementary and are used to identify the characteristic vibrational modes of this compound. researchgate.netnih.gov

Key vibrational bands observed in the spectra of this compound and its esters include:

P=O stretching: A strong absorption band typically observed in the region of 1200-1300 cm⁻¹.

P-O-C stretching: These vibrations appear in the fingerprint region, usually around 1000-1100 cm⁻¹.

C-Cl stretching: The vibrations of the carbon-chlorine bonds in the trichloromethyl group are expected in the range of 600-800 cm⁻¹.

O-H stretching: For the acid form, a broad band corresponding to the hydroxyl groups of the phosphonic acid is present in the high-frequency region of the IR spectrum.

The FTIR spectrum of a related monomer exhibits characteristic peaks at approximately 1729 cm⁻¹ (C=O), 1639 cm⁻¹ (C=C), 1259 cm⁻¹ (P=O), and 1029 cm⁻¹ (P-O-Et). researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. organicchemistrydata.orgresearchgate.nethmdb.ca For this compound, with a monoisotopic mass of approximately 197.88 g/mol , MS can confirm its molecular formula (CH₂Cl₃O₃P).

Under electron ionization (EI) or other ionization techniques, this compound and its derivatives will fragment in a predictable manner. Common fragmentation pathways for organophosphorus compounds include the loss of the phosphate (B84403) group (as H₃PO₄ or HPO₃) and cleavage of the bonds adjacent to the phosphorus atom. libretexts.orgnih.gov The fragmentation of its esters would likely show losses of the alkoxy groups and the trichloromethyl group. Analysis of these fragments helps to piece together the molecular structure.

X-ray Diffraction Studies: Single-Crystal and Powder X-ray Diffraction for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. organicchemistrydata.orgontosight.ai Single-crystal X-ray diffraction can provide highly accurate bond lengths, bond angles, and crystallographic parameters for this compound, assuming a suitable single crystal can be grown.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For this compound, XPS can be used to analyze its interaction with surfaces.

By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the presence of carbon, chlorine, phosphorus, and oxygen. More importantly, the binding energies of the core-level electrons (e.g., P 2p, C 1s, Cl 2p, O 1s) provide information about the chemical environment of each element. For instance, the binding energy of the P 2p peak can indicate the oxidation state of phosphorus and whether it is part of a phosphonic acid or a phosphonate (B1237965) ester. This technique is particularly valuable for studying thin films or surface modifications involving this compound. researchgate.net

Advanced Chromatographic Separation and Detection Methods

The analysis of this compound and related phosphonates often requires sophisticated chromatographic techniques due to their polarity, low volatility, and typically poor chromophoric properties. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful methods employed for the separation, identification, and quantification of these compounds, often involving derivatization to enhance their analytical characteristics.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and polar compounds like phosphonic acids. However, the high polarity of these analytes presents challenges, such as poor retention on conventional reversed-phase columns. chromforum.org To overcome these issues, specific HPLC modes and derivatization strategies are employed.

Methodologies often involve anion-exchange chromatography, which separates molecules based on their net negative charge, a characteristic feature of phosphonic acids in appropriate mobile phases. chromforum.org Alternatively, ion-pairing agents can be added to the mobile phase in reversed-phase HPLC to improve the retention of the anionic phosphonates.

Due to the lack of a strong UV-absorbing chromophore in many phosphonic acids, direct UV detection is often not feasible or lacks sensitivity. chromforum.org Consequently, pre-column or post-column derivatization is a common strategy to attach a chromophoric or fluorophoric tag to the analyte. For instance, a method for determining the breakdown products of aminopolyphosphonates involves derivatization with 9-fluorenyl methylchloroformate (FMOC) for secondary amine groups or 2,4-dinitrophenylhydrazine (B122626) for aldehyde groups. nih.govamazonaws.com These derivatives can then be quantified using UV detection at specific wavelengths. nih.govamazonaws.com For ultimate sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (HPLC-MS). This approach can often circumvent the need for derivatization by directly detecting the mass of the target analyte, although derivatization may still be used to improve chromatographic performance. nih.gov

Table 1: Examples of HPLC Analytical Conditions for Phosphonic Acids

| Analyte/Matrix | Column Type | Mobile Phase/Eluent | Derivatization Reagent | Detection Method | Reference |

| Iminodimethylenephosphonic acid (IDMP) | Reversed-Phase | Acidic phosphate-acetonitrile | 9-fluorenyl methylchloroformate (FMOC) | UV (260 nm) | nih.govamazonaws.com |

| Formyliminodimethylenephosphonic acid (FIDMP) | Reversed-Phase | Acidic phosphate-acetonitrile | 2,4-dinitrophenylhydrazine (DNPH) | UV (370 nm) | nih.govamazonaws.com |

| Phosphonic acid impurity in Sodium Alendronate | Anion-Exchange (Allsep Anion) | Formic acid/Sodium hydroxide (B78521) in water (pH 3.5) | None | Refractive Index Detector (RID) | chromforum.org |

| Glyphosate (GLY) & Aminomethylphosphonic acid (AMPA) | Not Specified | Not Specified | Not Specified (often used to decrease polarity) | Mass Spectrometry (MS) | nih.gov |

Gas Chromatography (GC)

Gas Chromatography is a high-resolution separation technique, but its application to highly polar and non-volatile compounds like this compound is not straightforward. Direct GC analysis is often hindered by thermal decomposition of the analyte in the hot injector port and poor chromatographic peak shape. nih.gov Therefore, derivatization to convert the polar phosphonic acid group into a more volatile and thermally stable ester is a prerequisite for successful GC analysis.

Common derivatization approaches include methylation and silylation. researchgate.net However, trimethylsilyl (B98337) derivatives can be sensitive to moisture and may not be sufficiently stable for trace analysis. researchgate.net A more robust and sensitive method involves derivatization with pentafluorobenzyl (PFB) bromide to form PFB esters. These derivatives are not only stable but are also highly electrophilic, making them ideal for highly sensitive and selective detection by Gas Chromatography-Mass Spectrometry (GC-MS) using negative ion chemical ionization (NICI). researchgate.net This technique can significantly reduce matrix interference and achieve very low detection limits. researchgate.net Another approach is benzylation using reagents like 3-benzyl-1-p-tolyltriazene to form benzyl (B1604629) esters, which can be analyzed by GC with a flame-photometric detector (FPD) in phosphorus mode. d-nb.info

The choice of GC column is also critical. While packed columns have been used, fused silica (B1680970) capillary columns offer superior resolution. nih.govdtic.mil For some underivatized polar compounds, specialized columns like those with a free fatty acid phase (FFAP) can be employed. researchgate.net

Table 2: GC Derivatization and Analytical Conditions for Phosphonic Acids

| Analyte Class | Derivatization Reagent | Derivative Formed | GC Column | Detection Method | Reference |

| Alkylphosphonic acids | Pentafluorobenzyl (PFB) bromide | PFB ester | Not specified | MS (NICI mode) | researchgate.net |

| Ionic alkyl phosphoric compounds | 3-benzyl-1-p-tolyltriazene | Benzyl ester | 5% OV-210 on Gas Chrom Q | Flame-Photometric Detector (FPD) | d-nb.info |

| Trichlorfon impurities | None (direct analysis) | Not applicable | Fused silica capillary | Mass Spectrometry (MS) | nih.gov |

| Alkyl methylphosphonic acids | None (direct analysis) | Not applicable | CP-FFAP CB (Free Fatty Acid Phase) | Flame Ionization Detector (FID) | researchgate.net |

Capillary Electrophoresis (CE)

Capillary Electrophoresis is an exceptionally efficient separation technique well-suited for the analysis of charged species, including phosphonic acids. lumexinstruments.com The separation principle is based on the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. libretexts.org The migration speed depends on the analyte's charge-to-size ratio, allowing for the effective separation of structurally similar compounds. lumexinstruments.comnih.gov

A key parameter in CE is the composition and pH of the background electrolyte (BGE). The pH of the BGE determines the charge state of the phosphonic acid analytes and influences the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. nih.gov For phosphonic acids, which are anionic at neutral or basic pH, separation is often performed in a buffer that maintains their negative charge. nih.govcapes.gov.br However, interactions between the negatively charged analytes and the negatively charged silanol (B1196071) groups on the inner wall of a bare fused-silica capillary can lead to peak broadening and poor reproducibility. nih.gov To mitigate these interactions, the capillary surface can be modified with a neutral coating, such as polyvinyl alcohol (PVA), or the analysis can be conducted at a low pH where the analyte's negative charge is suppressed. nih.gov

CE can be coupled with various detection methods. While indirect UV detection is possible, coupling CE with mass spectrometry (CE-MS) provides superior sensitivity and specificity, allowing for definitive identification of the separated compounds. capes.gov.br This combination is particularly powerful for analyzing complex mixtures and identifying unknown degradation products. capes.gov.br

Table 3: Capillary Electrophoresis Analytical Conditions for Phosphonic Acids

| Analyte/Matrix | Capillary Type | Background Electrolyte (BGE) | Detection Method | Key Finding | Reference |

| Alkylphosphonic acids in spiked tap water | Not Specified | 5 mM sorbic acid–ammonia (B1221849) (pH 6.5) | UV-MS (Ionspray) | On-line CE-UV-MS allows for identification with a 5 mg/L limit of detection in SIM mode. | capes.gov.br |

| Glyphosate (GLP) and AMPA | Polyvinyl alcohol (PVA) coated | 100 mmol/L formic acid titrated with ammonia (pH 3.6) | Time-of-Flight Mass Spectrometry (TOF-MS) | Low pH BGE and a neutral coated capillary minimize analyte interaction with the capillary wall, improving stability. | nih.gov |

| General Analytes | Fused-silica capillary | Analyte-dependent buffer | Not specified | Separation is based on electrophoretic mobility, which is dependent on the analyte's charge and size. | libretexts.orgnih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and reactivity of molecules like (trichloromethyl)phosphonic acid. taylorfrancis.comarchive.org These computational methods allow for the calculation of various molecular properties, providing insights that are often difficult to obtain through experimental means alone.

DFT studies have been successfully used to understand the interaction between molecules and their spectroscopic properties. researchgate.net The B3LYP functional, combined with a 6-311G(d,p) basis set, is a commonly employed method for these investigations. researchgate.net This approach has been validated by its successful application in numerous research studies. researchgate.net

A key application of DFT is the prediction of reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism through which a reaction proceeds. nih.gov

For instance, in the reaction of diethyl (trichloromethyl)phosphonate with diphenyl methyl phosphinite, DFT calculations have been used to study the two possible nucleophilic attack sites: the carbon atom and the chlorine atom of the trichloromethyl group. researchgate.net The calculations revealed that the attack on the chlorine atom is kinetically more favorable, as indicated by a lower activation energy. The structures of the transition states associated with both pathways have been optimized, further supporting the preference for the attack on the chlorine atom. researchgate.net To confirm that the calculated transition states correctly connect the reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are often performed. researchgate.net

The energy profile for the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite shows the relative energies of the reactants, transition states, and products. This profile clearly illustrates the energetic preference for the reaction pathway involving the chlorine atom.

Table 1: Calculated Activation Energies for the Reaction of Diethyl (trichloromethyl)phosphonate

| Attacking Atom | Activation Energy (kcal/mol) |

|---|---|

| Chlorine | Lower Value |

| Carbon | Higher Value |

This table is based on the findings that the attack on the chlorine atom is kinetically more favored.

Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a critical aspect of chemical reactions. youtube.comyoutube.com DFT calculations have proven to be highly effective in explaining and predicting the regioselectivity observed in reactions involving derivatives of this compound. researchgate.net

In the aforementioned reaction between diethyl (trichloromethyl)phosphonate and diphenyl methyl phosphinite, the high regioselectivity for the attack on the chlorine atom is well-accounted for by DFT calculations. researchgate.net The difference in bond lengths at the transition state, where the bond between the nucleophile and the chlorine atom is shorter than the bond to the carbon atom, provides a clear rationale for this preference. This theoretical finding is in complete agreement with experimental outcomes. researchgate.net

While the provided search results focus heavily on regioselectivity, the principles of using computational methods to study stereoselectivity—the preferential formation of one stereoisomer over another—are similar. youtube.comyoutube.comnih.gov DFT can be used to model the transition states leading to different stereoisomers and, by comparing their relative energies, predict the major product. nih.gov

Table 2: Bond Lengths in the Transition States of the Reaction of Diethyl (trichloromethyl)phosphonate

| Bond | Bond Length (Å) |

|---|---|

| P-Cl | Shorter |

| P-C | Longer |

This table illustrates the structural differences in the transition states that lead to the observed regioselectivity.

Quantum Chemical Calculations for Conformational Analysis and Bonding Properties

Quantum chemical calculations, particularly DFT, are also employed to analyze the conformational preferences and bonding properties of molecules. researchgate.net These calculations can determine the most stable three-dimensional arrangement of atoms in a molecule and provide insights into the nature of the chemical bonds.

For organophosphorus compounds, theoretical conformational analysis can reveal the preferred orientation of substituents. researchgate.net The analysis of bonding properties, often done using Natural Bond Orbital (NBO) analysis, can elucidate hyperconjugative interactions and the delocalization of electron density within the molecule. ijcce.ac.ir These factors are crucial for understanding the stability and reactivity of the compound. ijcce.ac.ir

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations and DFT calculations, are invaluable for studying intermolecular interactions. nih.govnih.gov These interactions govern how molecules recognize and bind to each other, which is fundamental to many chemical and biological processes. frontiersin.org

Studies on similar molecules, like phosphoric acid, have used DFT to analyze the structures and energies of complexes formed through hydrogen bonding. nih.gov These calculations show that the strength of hydrogen bonds can be significantly influenced by the molecular environment. nih.gov MD simulations can further investigate the effects of concentration on intermolecular structures, revealing, for example, the increased probability of acid-acid hydrogen bond formation at higher concentrations. nih.gov The interaction of molecules with surfaces has also been modeled, providing insights into adsorption energies and different binding modes. uantwerpen.be

Derivatives and Analogues of Trichloromethyl Phosphonic Acid

Synthesis and Characterization of Alkyl and Aryl Esters of (Trichloromethyl)phosphonic Acid

The synthesis of alkyl and aryl esters of this compound can be achieved through several established methods in organophosphorus chemistry. A primary route involves the reaction of (trichloromethyl)phosphonic dichloride with various alcohols and phenols. This method allows for the introduction of a wide range of alkyl and aryl groups, leading to the formation of the corresponding diesters. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. google.com

Another significant synthetic pathway is the Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds. youtube.com This reaction involves the treatment of a trialkyl phosphite (B83602) with a compound containing a reactive trichloromethyl group. acs.org The reaction of trialkyl phosphites with carbon tetrachloride can lead to the formation of (trichloromethyl)phosphonate esters. A plausible mechanism suggests the initial formation of a salt, [Et3NCl]+[CCl3]−, when a base like triethylamine (B128534) is used. The H-phosphonate is then deprotonated by the trichloromethyl anion to form chloroform (B151607) and an anionic phosphite, which subsequently reacts to form the desired product. researchgate.netnih.gov

Aryl esters, such as diphenyl (trichloromethyl)phosphonate, are also key derivatives. Their synthesis can be approached by reacting (trichloromethyl)phosphonic dichloride with phenol (B47542) or substituted phenols. Diphenyl (chloromethyl)phosphonate, a related compound, is synthesized from diphenyl phosphite and a chloromethylating agent, highlighting a potential route for analogous trichloromethyl derivatives. ontosight.ai The synthesis of various diphenyl phosphonate (B1237965) esters has been explored for their potential as enzyme inhibitors. nih.gov

The characterization of these esters relies heavily on spectroscopic techniques. 31P NMR spectroscopy is particularly informative for confirming the formation of the phosphonate ester and determining its purity. The chemical shift (δ) in the 31P NMR spectrum is characteristic of the electronic environment of the phosphorus atom. researchgate.net Infrared (IR) spectroscopy can identify the characteristic P=O and P-O-C stretching vibrations.

Table 1: Synthetic Approaches to this compound Esters

| Reaction Type | Reactants | Products | Key Features |

| Esterification | (Trichloromethyl)phosphonic dichloride, Alcohols/Phenols | Dialkyl/Diaryl (trichloromethyl)phosphonates | Versatile for various alkyl and aryl groups. google.com |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Carbon tetrachloride | Alkyl (trichloromethyl)phosphonates | Forms C-P bond; mechanism can involve ionic intermediates. acs.orgresearchgate.netnih.gov |

Structural Modifications and Functionalization Strategies

The this compound molecule offers several sites for structural modification, primarily at the phosphonic acid moiety and the trichloromethyl group. These modifications are crucial for tailoring the molecule's reactivity, solubility, and potential applications.

The phosphonic acid group can be converted into its corresponding phosphonic dichloride, a highly reactive intermediate. This dichloride can then be reacted with a variety of nucleophiles, such as amines, to form phosphonamides. nih.gov This functionalization introduces nitrogen-containing moieties, which can significantly alter the biological and coordination properties of the parent compound.

The trichloromethyl group is also a key site for functionalization due to its reactivity. ontosight.ai The carbon-chlorine bonds can be susceptible to nucleophilic substitution or reductive transformations under specific conditions. For instance, the trichloromethyl group is an important functionality in various biologically active compounds, and methods for its introduction into different structural motifs are of significant interest. researchgate.net While specific reactions for the direct functionalization of the trichloromethyl group in this compound are not extensively documented in readily available literature, the known reactivity of this group in other molecules suggests potential pathways. These could include reactions that lead to the replacement of one or more chlorine atoms with other functional groups, thereby creating a diverse range of analogues.

A computational study using Density Functional Theory (DFT) has investigated the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, highlighting the regioselectivity of the reaction at the chlorine atoms of the trichloromethyl group. researchgate.net Such theoretical studies provide valuable insights into the potential reactivity and functionalization pathways of this class of compounds.

Chiral Derivatives and Asymmetric Synthetic Approaches

The development of chiral derivatives of this compound is an area of growing interest, driven by the demand for enantiomerically pure compounds in various fields. Asymmetric synthesis provides the tools to create such chiral molecules, often employing chiral auxiliaries, catalysts, or substrates. youtube.comyoutube.com

One approach to introducing chirality is through the synthesis of P-chiral phosphonates. This involves creating a stereogenic center at the phosphorus atom. Strategies for the asymmetric synthesis of H-phosphinate esters, which are precursors to phosphonates, have been explored, including the use of chiral auxiliaries and catalysts. nih.gov Although not specifically demonstrated for this compound, these methodologies could potentially be adapted.

The synthesis of optically active α-hydroxy phosphonates has been achieved through organocatalytic enantioselective cross-aldol reactions of α-keto phosphonates and ketones. nih.gov This demonstrates the feasibility of creating chiral centers adjacent to the phosphonate group. The development of chiral phosphorus acids, such as those derived from BINOL, has also provided powerful catalysts for a range of asymmetric transformations. nih.gov

While direct asymmetric syntheses starting from this compound are not widely reported, the existing principles of asymmetric synthesis offer a framework for the future development of its chiral derivatives. youtube.com This could involve the use of a chiral alcohol to esterify (trichloromethyl)phosphonic dichloride, leading to diastereomeric phosphonate esters that could potentially be separated. Alternatively, a prochiral derivative of this compound could be subjected to an asymmetric transformation catalyzed by a chiral catalyst.

Polyphosphonic Acids and Organophosphorus Polymer Architectures

The incorporation of this compound units into polymer structures can lead to materials with unique properties, such as flame retardancy, ion-exchange capabilities, and modified surface characteristics. The phosphonic acid group, in particular, is a key functional moiety for creating such polymers. mdpi.com

One major strategy for creating organophosphorus polymers is through the polymerization of vinyl-functionalized phosphonic acid monomers. For example, poly(vinylphosphonic acid) is a well-known polymer with applications in various fields. nih.gov While a direct vinyl derivative of this compound is not commonly cited, the conceptual framework exists for its potential synthesis and subsequent polymerization.

Polycondensation is another important technique for preparing phosphorus-containing polymers. cyberleninka.ru This could involve the reaction of (trichloromethyl)phosphonic dichloride with diols or other difunctional monomers to create polyesters or other polymer backbones containing the trichloromethylphosphonate moiety. The resulting polymers would be expected to exhibit properties influenced by the presence of both the phosphorus and the trichloromethyl groups.

Functionalized phosphonic acid-based copolymers have also been synthesized using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. rsc.org This allows for the creation of well-defined block copolymers with controlled molecular weights and architectures. By analogy, monomers derived from this compound could potentially be incorporated into such copolymer structures.

Commercially available diphosphonic acid resins, such as Diphonix®, demonstrate the utility of phosphonic acids in creating materials for specific applications like metal ion separation. nih.gov These resins are often prepared by the copolymerization of a phosphonate-containing monomer followed by functionalization. A similar approach could be envisioned for developing polymers based on this compound.

Coordination Chemistry and Advanced Materials Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Phosphonic Acid Moieties

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. While carboxylates are the most common linkers, the use of organophosphonates has been gaining traction due to their strong coordination to a wide range of metal cations and higher coordination versatility. uniupo.it The P-O-H groups in phosphonic acids can deprotonate and form strong, stable bonds (M-O-P) with metal centers, leading to the formation of 1D, 2D, or 3D networks. uniupo.itrsc.org

Phosphonic acids in general are known to act as chelating agents and form complexes with various metals. ontosight.ai This property is fundamental to their use as building blocks in MOFs and CPs. For instance, researchers have successfully synthesized novel MOFs and CPs using various functionalized phosphonic acid ligands, such as 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) and 5-pyrimidyl phosphonic acid, for applications in photocatalysis and as specialized polymers. rsc.orgrsc.org

While extensive research exists on various phosphonate-based MOFs, specific studies detailing the incorporation of (trichloromethyl)phosphonic acid as a primary linker are not prominent in available literature. However, its fundamental chemical properties suggest potential applicability. The phosphonic acid group provides the necessary functionality to coordinate with metal ions. The presence of the bulky and highly reactive trichloromethyl group could influence the resulting framework's topology, porosity, and post-synthetic modification potential. ontosight.ai

Table 1: Examples of Phosphonic Acid Ligands in Coordination Polymers

| Ligand Name | Resulting Structure Type | Application Area |

|---|---|---|

| 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | 3D Metal-Organic Framework | Photocatalysis rsc.org |

| 5-Pyrimidyl phosphonic acid | 1D, 2D, and 3D Coordination Polymers | Functional Polymers rsc.org |

Surface Functionalization and Self-Assembled Monolayers (SAMs) on Metal and Metal Oxide Substrates

Self-assembled monolayers (SAMs) of organophosphonic acids are a widely used method for modifying the surfaces of various materials, particularly metals and metal oxides like alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and indium tin oxide (ITO). nih.govethz.chresearchgate.net These monolayers allow for precise control over surface properties such as wettability, adhesion, corrosion resistance, and electronic characteristics. nih.govmdpi.com

The strong affinity of the phosphonic acid headgroup for metal oxide surfaces is the driving force for SAM formation. The adsorption process typically involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) present on the metal oxide surface. ethz.chresearchgate.net This reaction forms strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. researchgate.netmdpi.com

The phosphonic acid headgroup can adopt several binding configurations with the surface, including monodentate, bidentate, and tridentate linkages, which contributes to the high stability of the resulting monolayer. mdpi.com The stability of this chemisorption can be influenced by the electronic nature of the phosphonic acid's organic tail; electron-withdrawing groups can affect the electron density of the phosphonic acid anchor group and its interaction with the surface. ethz.ch In the case of this compound, the highly electronegative trichloromethyl group would be expected to significantly influence its adsorption characteristics.

Phosphonic acid SAMs have been instrumental in a variety of research applications. They are used to create robust dielectric layers and modify interfaces in organic field-effect transistors (OFETs), enabling low-voltage operation. rsc.orgrsc.org By choosing phosphonic acids with specific tail groups, surfaces can be engineered for applications in biosensors, to control biocompatibility, or to create protective, corrosion-resistant coatings. nih.govnih.govresearchgate.net For example, SAMs of fluorinated phosphonic acids have been shown to create highly hydrophobic surfaces that can protect aluminum from attack by hot water. mdpi.comnih.gov

Although specific research detailing the use of this compound for SAM formation is limited, its structure suggests potential for unique applications. The reactive -CCl₃ group could serve as a handle for subsequent, post-deposition chemical reactions on the surface, allowing for the creation of complex, multi-functional interfaces. ontosight.ai

Applications in Flame Retardant Materials Science

Phosphorus-based compounds are a major class of halogen-free flame retardants used in a wide range of polymers, including polyurethanes and polyamides. mdpi.comnih.gov Their effectiveness stems from their ability to act through two primary mechanisms:

Gas-Phase Inhibition: Some phosphorus compounds decompose in a fire to release phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals interfere with the high-energy H• and OH• radicals that sustain the combustion chain reaction, effectively quenching the flame. youtube.com This mechanism is typical for phosphonates with low oxygen content. youtube.com

Condensed-Phase Mechanism: Other phosphorus compounds, particularly those with higher oxygen content, decompose to form phosphoric or polyphosphoric acid. youtube.com This acid acts as a catalyst for the dehydration and cross-linking of the polymer, promoting the formation of a protective layer of char. This char layer insulates the underlying polymer from heat and oxygen, reducing the formation of flammable volatile compounds. youtube.comnih.gov

This compound contains both phosphorus and chlorine, two elements known for their flame-retardant properties. Halogenated flame retardants also often act in the gas phase by scavenging radicals. mdpi.com The presence of both elements in one molecule suggests a potential for synergistic flame-retardant activity. While direct application data for this compound is scarce, its derivatives, such as phosphonic acid, trichloromethyl-, bis(2,2,2-trichloroethyl) ester, have been synthesized, indicating the exploration of such chlorinated phosphonates in chemical research. ontosight.ai

Catalytic Roles of Phosphonic Acids in Organic Transformations

The acidity of phosphonic acids allows them to function as catalysts in certain organic reactions. Their ability to donate a proton makes them suitable for reactions proceeding via Brönsted acid catalysis.

Brönsted acid catalysis is a fundamental concept in organic synthesis where a proton donor accelerates a reaction. acs.org Chiral phosphoric acids, which are structurally related to phosphonic acids, have emerged as powerful catalysts for a wide range of enantioselective transformations. acs.orgnih.govnih.gov The effectiveness of a Brönsted acid catalyst is directly related to its acidity (pKa).

This compound is, by its nature, a Brönsted acid. ontosight.ai The presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group attached to the phosphorus atom significantly increases the acidity of the P-OH protons compared to simple alkylphosphonic acids. This enhanced acidity could make it a more effective catalyst for reactions that require a stronger acid. While the development of highly specialized chiral phosphoric acids has become a major area of research for asymmetric catalysis, simpler, achiral acids like this compound could find use in applications where high acidity is required but chirality is not. acs.orgnih.gov For example, phosphoric acid itself can catalyze the dehydration of cellulose (B213188) to form char, a process relevant to its flame-retardant action. nih.gov However, specific examples of this compound being used as a Brönsted acid catalyst in organic transformations are not widely reported in the surveyed literature.

Organocatalysis

A comprehensive review of scientific literature and chemical databases indicates that this compound is not currently utilized as an organocatalyst. While the broader class of phosphonic acids and their derivatives, particularly chiral phosphoric acids, have emerged as a versatile and powerful class of Brønsted acid organocatalysts, the application of this compound in this specific capacity is not documented. researchgate.netunl.ptsigmaaldrich.comrsc.org

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. tcichemicals.com Chiral phosphoric acids, for instance, have been successfully employed in a wide array of asymmetric transformations, including reductions of imines, allylations of aldehydes, and Friedel-Crafts alkylations. sigmaaldrich.comrsc.org The catalytic activity of these compounds stems from their ability to act as Brønsted acids, donating a proton to activate substrates in an enantioselective manner.

The potential for a molecule to act as a Brønsted acid catalyst is related to its acidity (pKa). While this compound is an acidic compound, its specific catalytic properties in organocatalytic reactions have not been explored or reported in published research. ontosight.ainih.gov Research in organocatalysis has largely focused on more complex chiral structures to induce high levels of stereocontrol, which this compound lacks in its achiral form. researchgate.netunl.pt

The monosodium salts of some phosphonic acids have been employed as organocatalysts for Michael additions. nih.gov However, there are no specific examples or detailed research findings regarding the use of this compound or its salts for such purposes. The development of organocatalysts often involves the synthesis of derivatives with specific structural features to enhance their catalytic efficiency and selectivity, a development that has not been extended to this compound for this application.

Future research could potentially investigate the viability of this compound or its derivatives as catalysts, but at present, there is no data to report on its role in organocatalysis.

Q & A

What are the most reliable synthetic routes for producing (trichloromethyl)phosphonic acid, and how do experimental conditions influence purity and yield?

Basic Research Question

this compound can be synthesized via hydrolysis of phosphorus trichloride derivatives or dealkylation of dialkyl phosphonates. Key methods include:

- Direct hydrolysis of PCl₃ derivatives : Reacting trichloromethylphosphonous dichloride with controlled amounts of water under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

- McKenna procedure : Dealkylation of dialkyl phosphonates using bromotrimethylsilane (TMSBr) followed by methanolysis. This two-step method minimizes side reactions and improves yield compared to acidic hydrolysis .

Critical Factors : Reaction temperature, solvent choice (e.g., anhydrous THF), and stoichiometric control of water/TMSBr are critical to avoid byproducts like phosphoric acid. Purity is typically verified via ³¹P NMR and ion chromatography .

How can researchers distinguish between endogenous phosphonic acid and residues from fosetyl-Al degradation in plant samples?

Advanced Research Question

Phosphonic acid (H₃PO₃) in plants may originate from:

Fosetyl-Al degradation : Fosetyl-Al hydrolyzes to fosetyl (C₂H₆O₃P⁻), which further degrades to H₃PO₃ .

Natural biosynthesis : Some plants produce H₃PO₃ as a stress response metabolite .

Methodological Approach :

- Use isotopic labeling (e.g., ³²P tracing) to track fosetyl-Al degradation pathways.

- Analyze molar ratios : Fosetyl-Al degradation typically yields H₃PO₃ at ~40× the concentration of fosetyl . Deviations suggest alternative sources.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reporting limit (RL) ≤0.01 mg/kg minimizes false negatives .

What analytical challenges arise when quantifying phosphonic acid in organic matrices, and how can they be mitigated?

Basic Research Question

Challenges :

-

Matrix interference : Organic acids and phosphorylated metabolites in plant tissues can co-elute with H₃PO₃ .

-

Variable RLs : Labs using RLs >0.1 mg/kg may underreport low-concentration residues .

Solutions : -

Sample pretreatment : Solid-phase extraction (SPE) with anion-exchange cartridges (e.g., Strata™ SAX) improves selectivity .

-

Standardized reporting : Convert H₃PO₃ concentrations to fosetyl equivalents using the formula:

This accounts for molecular weight differences and aligns with regulatory frameworks .

How do coordination properties of this compound influence its application in functional materials?

Advanced Research Question

The phosphonic acid group (-PO₃H₂) exhibits strong metal-binding affinity, enabling applications in:

- Proton-conductive membranes : In fuel cells, H₃PO₃ derivatives form stable hydrogen-bonded networks with sulfonic acid groups, enhancing proton mobility. Molecular dynamics simulations show compact coordination structures around hydronium ions, which slow ion transport but improve thermal stability .

- Surface functionalization : Self-assembled monolayers (SAMs) on metal oxides (e.g., TiO₂) rely on P=O and P–OH groups for covalent anchoring. X-ray photoelectron spectroscopy (XPS) confirms monolayer integrity via P 2p₃/₂ binding energy shifts .

What strategies resolve contradictions in phosphonic acid detection data across laboratories?

Advanced Research Question

Common Contradictions :

- Varying RLs : Labs with RLs of 0.2 mg/kg may report "not detected" for samples containing 0.15 mg/kg, while labs with RLs of 0.01 mg/kg detect the same sample .

- Degradation artifacts : Heat or light exposure during storage converts fosetyl to H₃PO₃, inflating apparent residues .

Harmonization Strategies : - Blind testing : Circulate spiked samples with known H₃PO₃/fosetyl ratios to validate inter-lab consistency.

- Reporting transparency : Disclose RLs, recovery rates, and matrix effects in datasets. For example, CVUA Stuttgart’s analysis of 4,265 samples found 36% contained H₃PO₃/fosetyl above RLs, with H₃PO₃ concentrations averaging 40× fosetyl .

How can computational modeling optimize the design of phosphonic acid-based catalysts?

Advanced Research Question

Methods :

- Density functional theory (DFT) : Predicts active sites for catalysis by analyzing charge distribution on P–Cl and P=O bonds. For example, Cl⁻ substitution in this compound increases electrophilicity, enhancing catalytic activity in esterification .

- Ab initio molecular dynamics (AIMD) : Simulates proton transfer mechanisms in hydrated phosphonic acid membranes, identifying energy barriers for H⁺ hopping between –PO₃H₂ and H₂O .

Featured Recommendations

| Most viewed | ||